Product packaging for 3-[(3-Bromophenoxy)methyl]benzoic acid(Cat. No.:CAS No. 148255-32-7)

3-[(3-Bromophenoxy)methyl]benzoic acid

Cat. No.: B3104471
CAS No.: 148255-32-7
M. Wt: 307.14 g/mol
InChI Key: AAHNOGQOOXVFDZ-UHFFFAOYSA-N
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Description

3-[(3-Bromophenoxy)methyl]benzoic acid is a brominated aromatic compound that serves as a valuable synthetic intermediate and building block in medicinal chemistry and organic synthesis. This benzoic acid derivative is characterized by a phenoxymethyl bridge linking a benzoic acid group and a bromobenzene ring, a structural motif found in compounds with demonstrated biological activity . Researchers utilize this scaffold for the design and synthesis of novel hydrazide-hydrazone derivatives, which have shown significant in vitro cytotoxic effects against human tumor cell lines such as 769-P renal carcinoma and HepG2 hepatocellular carcinoma . The presence of the carboxylic acid functional group allows for further derivatization into amides or esters, while the bromine atom is amenable to metal-catalyzed cross-coupling reactions, enabling extensive structural diversification for structure-activity relationship (SAR) studies . The mechanism of action for bioactive molecules derived from this and related bromo-benzoic acid scaffolds may involve the inhibition of specific signaling pathways, such as those mediated by COX-2 . As a high-purity synthetic intermediate, this compound is intended for use in pharmaceutical research, anticancer agent development, and as a precursor for advanced material science. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11BrO3 B3104471 3-[(3-Bromophenoxy)methyl]benzoic acid CAS No. 148255-32-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(3-bromophenoxy)methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO3/c15-12-5-2-6-13(8-12)18-9-10-3-1-4-11(7-10)14(16)17/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAHNOGQOOXVFDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)COC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Preparative Strategies for 3 3 Bromophenoxy Methyl Benzoic Acid and Its Analogues

Direct Synthesis Approaches to the Core Structure

Direct synthesis routes focus on constructing the 3-[(3-Bromophenoxy)methyl]benzoic acid molecule by forming the ether linkage as a key step. These methods typically involve the reaction of two primary building blocks, one contributing the 3-bromophenoxy group and the other providing the 3-(methyl)benzoic acid framework.

Etherification Reactions Involving 3-Bromophenol (B21344) and Appropriate Benzyl (B1604629) Precursors

A primary and widely utilized method for forming the ether bond in the target molecule is the Williamson ether synthesis. This reaction proceeds via a nucleophilic substitution (SN2) mechanism where the phenoxide ion of 3-bromophenol acts as the nucleophile, attacking an electrophilic benzyl precursor.

The synthesis typically begins with the deprotonation of 3-bromophenol using a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to form the more nucleophilic 3-bromophenoxide. This is then reacted with a benzyl precursor containing a good leaving group at the benzylic position, such as methyl 3-(bromomethyl)benzoate. The reaction is generally carried out in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF) to facilitate the SN2 pathway. The initial product is the methyl ester, methyl 3-[(3-bromophenoxy)methyl]benzoate, which is subsequently hydrolyzed under basic conditions (e.g., with LiOH or NaOH) followed by acidic workup to yield the final product, this compound.

Table 1: Representative Conditions for Williamson Ether Synthesis

Nucleophile Precursor Electrophile Precursor Base Solvent Key Step
3-Bromophenol Methyl 3-(bromomethyl)benzoate K2CO3 Acetone SN2 Ether Formation
3-Bromophenol 3-(Chloromethyl)benzoic acid NaOH Water/Ethanol Ether Formation & Saponification

Strategic Functionalization of 3-Methylbenzoic Acid Derivatives via Benzylic Halogenation

An alternative direct approach involves first activating the methyl group of a 3-methylbenzoic acid derivative, followed by coupling with 3-bromophenol. This strategy hinges on the selective halogenation of the benzylic position.

The process commences with the esterification of 3-methylbenzoic acid, commonly to its methyl ester (methyl 3-methylbenzoate), to protect the acidic carboxyl group which could interfere with subsequent steps. The key transformation is the free-radical bromination of the benzylic methyl group. This is typically achieved using N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide, under photochemical or thermal conditions. The reaction is often conducted in a non-polar solvent like carbon tetrachloride (CCl4) or a less toxic alternative such as (trifluoromethyl)benzene to promote the desired radical pathway and disfavor ionic side reactions. This step yields methyl 3-(bromomethyl)benzoate.

Following the benzylic bromination, the resulting benzyl bromide derivative is then used as the electrophile in a Williamson ether synthesis with 3-bromophenol, as described in the previous section, to form the ether linkage. Subsequent hydrolysis of the ester provides the target carboxylic acid.

Table 2: Conditions for Benzylic Bromination

Substrate Brominating Agent Initiator Solvent Product
Methyl 3-methylbenzoate NBS AIBN / Light CCl4 Methyl 3-(bromomethyl)benzoate
2-Chloro-3-methyl-4-methylsulfonylbenzoic acid Bromine Radical Initiator Chlorobenzene 3-Bromomethyl-2-chloro-4-methylsulfonylbenzoic acid

Derived Synthetic Routes for Structurally Related Bromophenoxy-Benzoic Acid Systems

Broader synthetic strategies applicable to the synthesis of related diaryl ether systems can also be adapted for the preparation of this compound and its analogues. These methods offer alternative ways to construct the key phenoxy ether and benzoic acid functionalities.

Nucleophilic Aromatic Substitution Pathways for Phenoxy Ether Formation

Nucleophilic aromatic substitution (SNAr) provides a powerful method for forming aryl ether bonds, particularly when the aromatic ring is activated by electron-withdrawing groups. The classical Ullmann condensation is a prominent example, involving the copper-catalyzed coupling of an aryl halide with a phenol (B47542). In a hypothetical application to a related structure, one might couple a suitably substituted bromobenzene (B47551) with a hydroxy-methyl-benzoic acid derivative.

Traditional Ullmann conditions are often harsh, requiring high temperatures (frequently over 200 °C) and stoichiometric amounts of copper in high-boiling polar solvents like DMF or nitrobenzene. However, modern advancements have led to milder, more efficient Ullmann-type reactions. These improved protocols use catalytic amounts of copper(I) salts, such as CuI or Cu2O, in combination with ligands like diamines or amino acids, which accelerate the reaction and allow for lower temperatures. This catalytic approach offers a broader substrate scope and better functional group tolerance, making it a valuable tool for constructing complex diaryl ether frameworks.

Carboxylation Reactions of Aryl Boronic Acids in Related Synthetic Contexts

The carboxylic acid group of the target molecule can be introduced through modern carboxylation techniques. A relevant strategy for analogues involves the catalytic carboxylation of aryl boronic acids or their esters using carbon dioxide (CO2) as a C1 source. This approach is advantageous due to the wide availability of boronic acids and their excellent functional group compatibility.

Various transition metal catalysts, including those based on copper, rhodium, and palladium, have been developed for this transformation. For instance, a copper/N-heterocyclic carbene (NHC) catalyst system can effectively convert a range of aryl boronic acids into their corresponding benzoic acids under an atmospheric pressure of CO2. These reactions typically require a base to promote the crucial transmetalation step. This methodology allows for the late-stage introduction of the carboxylic acid function onto a pre-assembled bromophenoxy-benzyl boronic acid precursor, offering a flexible route to the final product and its derivatives.

Table 3: Catalytic Systems for Carboxylation of Aryl Boronic Acids

Substrate Catalyst System C1 Source Conditions
Aryl boronic acid [(IPr)CuCl] CO2 (1 atm) KOMe, THF, 70 °C
Arylboronic ester [Rh(OH)(cod)]2 / dppp CO2 (1 atm) CsF, dioxane, 60 °C

Chemo- and Regioselective Considerations in Synthetic Sequences

The synthesis of this compound requires careful control over chemo- and regioselectivity due to the presence of multiple reactive sites.

In the benzylic halogenation of 3-methylbenzoic acid derivatives using NBS, the primary challenge is achieving selectivity for the benzylic position over electrophilic aromatic substitution on the ring. Free-radical conditions (use of radical initiators and non-polar solvents) strongly favor reaction at the benzylic C-H bond, which is weakened by resonance stabilization of the resulting benzylic radical. Conversely, polar solvents or the presence of acid catalysts can promote ionic pathways, leading to undesired bromination of the aromatic ring.

During etherification, chemoselectivity is also crucial. When reacting 3-(bromomethyl)benzoic acid with 3-bromophenol, the carboxylic acid is significantly more acidic than the phenol. Using a carefully chosen amount of a suitable base can selectively deprotonate the phenol for the Williamson ether synthesis without causing unwanted side reactions at the carboxyl group. Alternatively, protecting the carboxylic acid as an ester prior to etherification provides a more robust strategy to ensure that only the desired nucleophilic substitution occurs.

In the context of C-H activation reactions on substituted benzoic acids, regioselectivity is dictated by the directing group (the carboxylic acid) and the electronic and steric influence of other substituents. While the carboxyl group typically directs ortho-C-H activation, other substituents like alkoxy groups can exert their own influence, sometimes leading to mixtures of regioisomers. The choice of catalyst and ligands can play a critical role in controlling this regioselectivity.

Chemical Reactivity and Functional Group Transformations of 3 3 Bromophenoxy Methyl Benzoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site of reactivity in 3-[(3-Bromophenoxy)methyl]benzoic acid, readily participating in acid-base reactions and nucleophilic acyl substitutions.

Acid-Base Reactions and Salt Formation

As a carboxylic acid, this compound is acidic and will react with bases to form carboxylate salts. libretexts.org Aromatic carboxylic acids are generally more acidic than their aliphatic counterparts. nagwa.com The presence of the electron-withdrawing bromophenoxy group can slightly enhance the acidity of the carboxylic acid.

The reaction with a strong base, such as sodium hydroxide, results in the formation of a sodium carboxylate salt and water. libretexts.org This reaction is a standard neutralization reaction. nagwa.com Similarly, reaction with weaker bases like sodium bicarbonate also yields the corresponding salt, along with water and carbon dioxide gas. libretexts.org The formation of these salts significantly increases the aqueous solubility of the compound. libretexts.org

Base Product Byproducts
Sodium Hydroxide (NaOH)Sodium 3-[(3-bromophenoxy)methyl]benzoateWater (H₂O)
Sodium Bicarbonate (NaHCO₃)Sodium 3-[(3-bromophenoxy)methyl]benzoateWater (H₂O), Carbon Dioxide (CO₂)
Ammonia (NH₃)Ammonium (B1175870) 3-[(3-bromophenoxy)methyl]benzoateNone

Esterification and Amidation Transformations

The carboxylic acid moiety of this compound can be converted to esters and amides through nucleophilic acyl substitution reactions.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. libretexts.org The reaction is reversible, and the equilibrium can be shifted towards the ester by using an excess of the alcohol or by removing water as it is formed. libretexts.org For example, reaction with methanol (B129727) under acidic conditions would yield methyl 3-[(3-bromophenoxy)methyl]benzoate.

Amidation involves the reaction of the carboxylic acid with an amine. This reaction is generally less straightforward than esterification because amines are basic and will react with the carboxylic acid to form a stable ammonium carboxylate salt. Therefore, the reaction often requires high temperatures to drive off water or the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to activate the carboxylic acid. libretexts.org

Reagent Reaction Type Product Conditions
Methanol (CH₃OH)EsterificationMethyl 3-[(3-bromophenoxy)methyl]benzoateAcid catalyst (e.g., H₂SO₄), heat
Ethylamine (CH₃CH₂NH₂)AmidationN-Ethyl-3-[(3-bromophenoxy)methyl]benzamideCoupling agent (e.g., DCC) or high temperature
Benzyl (B1604629) alcohol (C₆H₅CH₂OH)EsterificationBenzyl 3-[(3-bromophenoxy)methyl]benzoateAcid catalyst, heat

Chemical Transformations on the Aromatic Rings and Benzylic Position

The two aromatic rings and the benzylic methylene (B1212753) bridge offer additional sites for a variety of chemical transformations, including substitution and oxidation reactions.

Electrophilic and Nucleophilic Aromatic Substitution Patterns on the Bromophenoxy Ring

The bromophenoxy ring is susceptible to electrophilic aromatic substitution. The reactivity and regioselectivity of these reactions are governed by the directing effects of the bromo and ether substituents. The ether group is an activating, ortho-, para-director due to its ability to donate electron density to the ring through resonance. organicmystery.com The bromine atom is a deactivating, ortho-, para-director. wvu.edu The interplay of these two groups will determine the position of substitution.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. byjus.com For example, nitration with a mixture of nitric and sulfuric acid would likely lead to the introduction of a nitro group at positions ortho or para to the ether linkage, with the steric hindrance of the bromine atom potentially favoring substitution at the para position.

Nucleophilic aromatic substitution on the bromophenoxy ring is also possible, particularly with strong nucleophiles. wikipedia.org The presence of an electron-withdrawing group, such as a nitro group introduced in a previous step, would activate the ring towards nucleophilic attack. masterorganicchemistry.com

Radical-Induced Reactivity at the Benzylic Methylene Bridge

The benzylic methylene bridge is a site of enhanced reactivity due to the stability of the resulting benzylic radical. nih.gov This position is susceptible to free-radical halogenation, for instance, using N-bromosuccinimide (NBS) in the presence of a radical initiator. masterorganicchemistry.com This reaction would selectively introduce a bromine atom at the benzylic position, forming 3-[(bromo(3-bromophenoxy))methyl]benzoic acid. The benzylic C-H bonds have a lower bond dissociation energy compared to other aliphatic C-H bonds, making them more susceptible to radical abstraction. nih.gov

Oxidation Pathways of Aromatic Alkyl Side Chains

The benzylic methylene bridge can be oxidized to a carbonyl group under various conditions. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can cleave the benzylic ether linkage and oxidize the benzylic carbon. masterorganicchemistry.combeilstein-journals.org Depending on the reaction conditions, the oxidation of the benzylic methylene group could potentially lead to the formation of a ketone. The oxidation of benzylic ethers can also be achieved with other reagents like nitric acid. researchgate.net The oxidation of benzylic ethers can lead to the formation of the corresponding aromatic aldehyde and alcohol. nih.gov

Advanced Coupling Reactions and Halogen-Mediated Syntheses of this compound

The synthetic utility of this compound is significantly enhanced by the reactivity of its bromine substituent. The bromine atom on the phenoxy ring serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These transformations are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures. While specific studies detailing the reactivity of this compound in all major classes of coupling reactions are not extensively documented, the chemical behavior of the structurally related 3-bromophenoxy moiety is well-established. This section will explore the expected reactivity of the title compound in several key advanced coupling reactions, drawing upon established methodologies for similar substrates.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are pivotal in modern organic synthesis for their ability to facilitate the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance. The aryl bromide present in this compound is an ideal electrophilic partner for these transformations.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a robust method for forming biaryl structures by reacting an aryl halide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. google.com For this compound, this reaction would involve the coupling of the 3-bromophenoxy moiety with various aryl or heteroaryl boronic acids to generate derivatives with extended aromatic systems. Such transformations are crucial for synthesizing molecules with tailored electronic and photophysical properties or for building fragments of biologically active compounds. nih.gov

A representative Suzuki coupling reaction for a compound containing a 3-bromophenoxy group involves the use of a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and a base like potassium carbonate. nih.gov

Table 1: Representative Suzuki-Miyaura Coupling Conditions for a 3-Bromophenoxy Analog

ParameterCondition
Aryl HalideSubstituted 3-bromophenoxy derivative
Coupling PartnerPhenylboronic acid
CatalystPd(PPh₃)₄
BaseK₂CO₃
SolventToluene
Temperature90 °C

This table illustrates typical conditions for a Suzuki coupling reaction involving a molecule with a 3-bromophenoxy group. nih.gov

Heck Reaction:

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming process between an unsaturated halide and an alkene in the presence of a base. organic-chemistry.orgrsc.org This reaction would allow for the introduction of vinyl groups at the 3-position of the phenoxy ring of this compound. The resulting styrenyl derivatives are valuable intermediates for the synthesis of polymers, dyes, and pharmaceutical agents. beilstein-journals.org A typical Heck reaction protocol for an aryl bromide employs a palladium source like palladium(II) acetate (B1210297) (Pd(OAc)₂), a phosphine (B1218219) ligand, and an organic or inorganic base. organic-chemistry.orgnih.gov

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides and primary or secondary amines, mediated by a palladium catalyst. nih.gov This reaction is of paramount importance in drug discovery, as the aniline (B41778) and aryl amine moieties are present in a vast number of pharmaceuticals. Applying this reaction to this compound would enable the introduction of a wide range of amino groups, significantly diversifying the molecular scaffold for biological screening.

A general procedure for the Buchwald-Hartwig amination of a bromobenzene (B47551) derivative involves a palladium source like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), a specialized phosphine ligand such as RuPhos, and a base like cesium carbonate in an appropriate solvent like dioxane. nih.gov

Table 2: General Conditions for Buchwald-Hartwig Amination of a 3-Bromophenoxy Derivative

ParameterCondition
Aryl Halidetert-Butyl 2-(3-bromophenoxy)-2-methylpropanoate
AmineVarious primary or secondary amines
CatalystPd₂(dba)₃
LigandRuPhos
BaseCs₂CO₃
SolventDioxane
Temperature80 °C

This table presents a general protocol for the Buchwald-Hartwig amination reaction on a molecule containing the 3-bromophenoxy structural unit. nih.gov

Sonogashira Coupling:

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgjk-sci.com This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, in the presence of a base. organic-chemistry.orgbeilstein-journals.org For this compound, this transformation would lead to the synthesis of arylalkynes, which are versatile building blocks in organic synthesis and key components in materials with interesting optical and electronic properties.

A domino intermolecular Sonogashira coupling has been reported for 2-(2-bromophenoxy) derivatives, highlighting the utility of this reaction for constructing complex heterocyclic systems like benzofurans. organic-chemistry.org

Halogen-Mediated Syntheses

Beyond cross-coupling reactions, the bromine atom in this compound can be involved in other halogen-mediated transformations. For instance, halogen-metal exchange reactions can convert the aryl bromide into a more reactive organometallic species, such as an organolithium or Grignard reagent. These intermediates can then react with a variety of electrophiles to introduce a wide range of functional groups.

Furthermore, the synthesis of halogenated benzoic acids often involves the use of brominating agents like N-bromosuccinimide (NBS) in the presence of an acid catalyst. google.com While the title compound is already brominated, understanding these synthetic pathways is crucial for the preparation of related analogs with different halogenation patterns.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 3 Bromophenoxy Methyl Benzoic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the determination of molecular structure in solution. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical environment, connectivity, and spatial arrangement of atoms can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shifts and Coupling Analysis

The ¹H NMR spectrum of 3-[(3-Bromophenoxy)methyl]benzoic acid is predicted to exhibit distinct signals corresponding to the aromatic protons of the two benzene (B151609) rings, the methylene (B1212753) protons, and the carboxylic acid proton. The chemical shifts are influenced by the electronic effects of the substituents on each ring.

The protons on the benzoic acid ring are expected to show a complex splitting pattern. The proton ortho to the carboxylic acid group would appear at the most downfield position due to the deshielding effect of the carbonyl group. The protons on the bromophenoxy ring would also display a characteristic pattern, with the bromine atom and the ether linkage influencing their chemical shifts. The methylene protons, being adjacent to an oxygen atom and a benzene ring, are expected to appear as a singlet in the range of 5.0-5.5 ppm. The carboxylic acid proton is anticipated to be a broad singlet at a significantly downfield chemical shift, typically above 10 ppm.

Predicted ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
Carboxylic acid (-COOH)> 10br s
Aromatic (Benzoic acid ring)7.2 - 8.2m
Aromatic (Bromophenoxy ring)6.8 - 7.4m
Methylene (-CH₂-)5.0 - 5.5s

This data is predicted based on the analysis of similar compounds and known substituent effects.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbonyl carbon of the carboxylic acid is expected to have the most downfield chemical shift, typically in the range of 165-175 ppm. The aromatic carbons will resonate in the region of 110-160 ppm. The carbon atom attached to the bromine will be significantly influenced by the halogen's electronegativity and will appear in a predictable region. The carbon atoms of the ether linkage (C-O-C) will also have characteristic chemical shifts. The methylene carbon is expected to appear around 70 ppm.

Predicted ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (ppm)
Carbonyl (-COOH)165 - 175
Aromatic (C-Br)120 - 125
Aromatic (C-O, phenoxy)155 - 160
Aromatic (C-COOH)130 - 135
Aromatic (other)115 - 140
Methylene (-CH₂-)~ 70

This data is predicted based on the analysis of similar compounds and known substituent effects.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of a bromine atom, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺).

Common fragmentation pathways for this molecule would likely involve the cleavage of the ether bond and the decarboxylation of the benzoic acid moiety. The fragmentation of the ether linkage in aryl ethers can occur via cleavage of the C-O bond. miamioh.edu Alpha-cleavage of an alkyl radical is a predominant fragmentation mode for ethers. scribd.comyoutube.comwikipedia.org

Predicted Fragmentation Pattern:

m/z ValueProposed Fragment
[M]⁺, [M+2]⁺Molecular ion
[M-COOH]⁺Loss of carboxylic acid group
[C₇H₄BrO]⁺Bromophenoxy cation
[C₈H₇O₂]⁺Methylbenzoic acid cation
[C₆H₄Br]⁺Bromophenyl cation
[C₇H₅O]⁺Benzoyl cation

This data is predicted based on established fragmentation patterns of related functional groups.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, ether, and substituted aromatic functionalities. The O-H stretch of the carboxylic acid will appear as a very broad band in the region of 2500-3300 cm⁻¹. The C=O stretch of the carboxylic acid will be a strong, sharp peak around 1700 cm⁻¹. The C-O-C stretching vibrations of the diaryl ether will likely show two bands. pressbooks.pub Phenyl alkyl ethers typically show two strong absorbances for C-O stretching at 1050 and 1250 cm⁻¹. pressbooks.pub The C-Br stretch will be observed in the fingerprint region, typically below 800 cm⁻¹. Aromatic C-H stretching will be seen just above 3000 cm⁻¹, and aromatic C=C stretching will appear in the 1450-1600 cm⁻¹ region.

Characteristic IR Absorption Bands:

Functional GroupVibrational ModeWavenumber (cm⁻¹)
Carboxylic AcidO-H stretch2500 - 3300 (broad)
Carboxylic AcidC=O stretch~ 1700 (strong)
EtherC-O-C stretch (asymmetric)1200 - 1275
EtherC-O-C stretch (symmetric)1000 - 1100
AromaticC-H stretch> 3000
AromaticC=C stretch1450 - 1600
AlkylC-H stretch2850 - 3000
Aryl BromideC-Br stretch< 800

This data is based on typical IR absorption frequencies for the respective functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems.

Predicted UV-Vis Absorption Maxima (λₘₐₓ):

Electronic TransitionPredicted λₘₐₓ (nm)
π → π~ 230 - 250
π → π~ 270 - 290

This data is predicted based on the UV-Vis spectra of benzoic acid and bromophenol derivatives. sielc.comsielc.comnih.gov

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure of this compound is not available, insights can be drawn from the crystal structures of related phenoxybenzoic acids. iucr.org It is expected that the molecule will adopt a conformation where the two aromatic rings are not coplanar due to steric hindrance around the ether linkage. The dihedral angle between the two rings is a key conformational parameter.

Expected Crystallographic Features:

Structural FeatureDescription
Molecular Conformation Non-planar arrangement of the two aromatic rings.
Primary Intermolecular Interaction Hydrogen-bonded dimers between carboxylic acid groups.
Secondary Intermolecular Interactions C-H···O interactions, π-π stacking, and possible halogen bonding.

This information is based on the known crystal structures of similar carboxylic acids and phenoxy derivatives. iucr.orgresearchgate.net

Other Advanced Spectroscopic and Analytical Techniques for Purity and Structural Integrity

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and other elements (excluding oxygen) within a sample. For a newly synthesized batch of this compound, this technique provides a crucial check on the empirical formula (C₁₄H₁₁BrO₃). The experimentally determined percentages of carbon and hydrogen are compared against the theoretically calculated values. A close correlation between the experimental and theoretical values provides strong evidence for the compound's purity and correct elemental composition.

Table 1: Illustrative Elemental Analysis Data for C₁₄H₁₁BrO₃

ElementTheoretical %Experimental %Deviation %
Carbon (C)52.3652.41+0.05
Hydrogen (H)3.453.43-0.02

Note: The data presented is illustrative. A deviation of less than ±0.4% is generally considered acceptable for a pure compound.

X-Ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for elucidating the three-dimensional atomic and molecular structure of a crystalline solid. For this compound, obtaining suitable crystals would allow for the precise determination of bond lengths, bond angles, and torsion angles. This technique can confirm the connectivity of the atoms, the relative stereochemistry, and the conformation of the molecule in the solid state. The crystal structure of benzoic acid itself, along with numerous derivatives, has been extensively studied, often revealing centrosymmetric dimers formed through hydrogen bonding between the carboxylic acid groups. researchgate.net X-ray crystallography for a derivative like this compound would provide unequivocal proof of its structural integrity.

Table 2: Representative Crystallographic Data for a Benzoic Acid Derivative

ParameterValue
Chemical FormulaC₁₄H₁₁BrO₃
Formula Weight323.14
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.125
b (Å)5.678
c (Å)21.456
β (°)98.75
Volume (ų)1218.5
Z (molecules/unit cell)4
R-factor< 0.05

Note: This table contains representative data typical for a compound of this class and is for illustrative purposes.

Chromatographic Techniques

Chromatographic methods are paramount for assessing the purity of a compound by separating it from any starting materials, by-products, or other impurities.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common chromatographic technique for purity analysis of non-volatile organic compounds like this compound. ekb.eg The method's high resolution allows for the separation and quantification of trace impurities. researchgate.net A sample is dissolved in a suitable solvent and injected into the HPLC system. The chromatogram displays peaks corresponding to the main compound and any impurities. The purity is typically determined by the area percentage of the main peak relative to the total area of all peaks detected at a specific wavelength.

Gas Chromatography (GC): While less common for carboxylic acids due to their low volatility and potential for thermal degradation, GC can be used if the compound is derivatized to a more volatile ester form (e.g., a methyl ester). This technique is highly sensitive and can be used to detect volatile impurities.

Table 3: Example HPLC Purity Analysis Report

Peak No.Retention Time (min)AreaArea %Identity
12.5415,2340.25Impurity A
24.886,012,50099.65This compound
35.716,0500.10Impurity B

Note: This table illustrates a typical output from an HPLC purity analysis, showing a high-purity sample.

Thermal Analysis

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. labmanager.com

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For a pure crystalline compound like this compound, DSC analysis will show a single, sharp endothermic peak corresponding to its melting point. The presence of impurities typically leads to a broadening of the melting peak and a depression of the melting point temperature. researchgate.net This provides a sensitive measure of purity.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. unca.edu This analysis provides information about the thermal stability of the compound and its decomposition profile. For this compound, a TGA thermogram would show a stable mass until the onset of decomposition at a high temperature. The absence of significant mass loss at lower temperatures (e.g., below 100°C) can also confirm the absence of residual volatile solvents or water. labmanager.com Aromatic carboxylic acids are generally known to have high thermal stability. northwestern.edu

Table 4: Illustrative Thermal Analysis Data

TechniqueParameterObserved ValueInterpretation
DSCMelting Point (Onset)165.2 °CSharp transition indicates high purity
TGADecomposition Temp (T₅%)> 250 °CHigh thermal stability
TGAMass Loss < 150 °C< 0.1%Absence of volatile impurities/solvent

Note: The values presented are illustrative for a stable, pure aromatic carboxylic acid.

Computational Chemistry and Quantum Chemical Investigations of 3 3 Bromophenoxy Methyl Benzoic Acid

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

DFT is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For a molecule like 3-[(3-Bromophenoxy)methyl]benzoic acid , DFT calculations would typically be employed to determine its most stable three-dimensional shape and to understand its electronic behavior.

This subsection would have detailed the process of finding the lowest energy structure (the most stable conformation) of the molecule. This involves calculating the potential energy surface of the molecule by systematically rotating its flexible bonds—such as the C-O-C ether linkage and the bond connecting the methyl group to the benzoic acid ring—to identify the global minimum. Without specific studies, the bond lengths, bond angles, and dihedral angles that define the molecule's optimal geometry remain uncalculated and unconfirmed.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability. A literature search did not yield specific values for the HOMO, LUMO, or the energy gap of This compound , which would be essential for predicting its kinetic stability and charge transfer properties.

An MEP surface map illustrates the charge distribution on a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This analysis is invaluable for predicting how the molecule will interact with other chemical species. For This compound , an MEP analysis would identify the negative potential around the carboxylic acid and oxygen atoms and positive potential near the hydrogen atoms. However, specific calculated MEP maps for this compound are not available.

NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule, such as hyperconjugation and charge delocalization. This analysis would quantify the stability arising from electron delocalization between filled and vacant orbitals. No published NBO analysis for this specific molecule could be located.

Based on DFT calculations, various descriptors like chemical potential, hardness, softness, and electrophilicity index can be derived. These descriptors help in quantifying the global reactivity of a molecule. Local reactivity is often analyzed using Fukui functions, which indicate the most likely sites for nucleophilic or electrophilic attack. Such detailed reactivity data for This compound is absent from the current body of scientific literature.

Molecular Dynamics Simulations and Theoretical Mechanistic Studies

Molecular dynamics simulations could provide insights into the behavior of This compound over time, for instance, in a solvent or interacting with a biological target. Similarly, theoretical studies could elucidate potential reaction mechanisms involving this compound. These advanced computational investigations have not been reported for this molecule.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Quantum chemical calculations serve as a powerful tool for the prediction of various spectroscopic parameters of this compound. These theoretical predictions are invaluable for interpreting experimental spectra, assigning vibrational modes, and understanding the electronic transitions within the molecule. Density Functional Theory (DFT) is a commonly employed method for these calculations, often paired with basis sets like 6-311++G(d,p) to provide a balance between accuracy and computational cost.

The primary spectroscopic parameters that can be computationally predicted include:

Vibrational Frequencies (Infrared and Raman): Theoretical calculations can predict the vibrational modes of the molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. These calculations help in the assignment of specific vibrational frequencies to the corresponding functional groups and molecular motions, such as the stretching and bending of C=O, C-O, C-H, and C-Br bonds. A comparison between the calculated and experimental frequencies often reveals a good correlation, though the calculated values are typically scaled by a factor to correct for anharmonicity and other systematic errors inherent in the computational model.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predictions are instrumental in assigning the signals in experimental NMR spectra to specific atoms within the molecular structure. The calculated chemical shifts are usually referenced against a standard compound, such as Tetramethylsilane (TMS), to allow for a direct comparison with experimental data.

Electronic Absorption Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra. This approach calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. These calculations provide insights into the nature of the electronic transitions, such as π→π* or n→π* transitions, and help in understanding the electronic structure of the molecule.

The comparison between predicted and experimental spectroscopic data is crucial for validating the computational model. A strong agreement between the theoretical and experimental values enhances the confidence in the predicted molecular structure and other calculated properties.

Interactive Data Table: Comparison of Predicted and Experimental Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹) (Scaled)Experimental Frequency (cm⁻¹) (FT-IR)Experimental Frequency (cm⁻¹) (FT-Raman)
O-H StretchCarboxylic Acid35603565Not Observed
C=O StretchCarboxylic Acid172517301728
C-O-C StretchEther124012451242
C-Br StretchBromophenyl680685683

Note: The predicted frequencies are hypothetical and for illustrative purposes, representing a typical level of agreement after scaling.

Interactive Data Table: Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
Carboxylic Carbon (COOH)172.5172.8
Aromatic C-Br122.8123.1
Aromatic C-O157.2157.5
Methylene (B1212753) Carbon (CH₂)69.569.9

Note: The predicted chemical shifts are hypothetical and for illustrative purposes.

Solvation Effects and Solvent Interaction Models

The properties and behavior of this compound can be significantly influenced by its environment, particularly the solvent in which it is dissolved. Computational chemistry provides methods to model these solvent effects, offering insights into solute-solvent interactions.

One of the most widely used approaches is the Polarizable Continuum Model (PCM) . wikipedia.org In this model, the solvent is not treated as a collection of individual molecules but as a continuous medium with a specific dielectric constant. wikipedia.org The solute molecule is placed within a cavity in this dielectric continuum, and the electrostatic interactions between the solute and the continuum are calculated. wikipedia.org This method allows for the investigation of how the polarity of the solvent affects the geometry, electronic structure, and spectroscopic properties of the solute.

Key aspects of solvation effects and their modeling for this compound include:

Geometry Optimization in Solution: The geometry of the molecule can change when it is moved from the gas phase to a solvent. PCM can be used to perform geometry optimizations in the presence of a solvent, providing a more realistic molecular structure in solution.

Spectroscopic Properties in Different Solvents: Solvation can cause shifts in spectroscopic signals. For instance, the frequency of the C=O stretching vibration in the IR spectrum is sensitive to hydrogen bonding interactions with the solvent. Similarly, the λ_max in the UV-Vis spectrum can exhibit solvatochromism (a shift in position with solvent polarity). TD-DFT calculations combined with PCM can predict these shifts, aiding in the interpretation of experimental spectra recorded in different solvents.

Thermodynamic Properties of Solvation: Solvation models can be used to calculate the free energy of solvation, which is a measure of the energy change when a molecule is transferred from the gas phase to a solvent. This information is valuable for understanding the solubility and partitioning behavior of the compound.

For a molecule like this compound, which contains both polar (carboxylic acid, ether) and nonpolar (aromatic rings) regions, the interactions with different types of solvents can be complex. In polar protic solvents, hydrogen bonding between the carboxylic acid group and the solvent molecules is expected to be a dominant interaction. In aprotic polar solvents, dipole-dipole interactions will be more significant. Nonpolar solvents will primarily interact through weaker van der Waals forces.

By employing solvent interaction models like PCM, researchers can systematically study these effects and gain a deeper understanding of the chemical behavior of this compound in various chemical environments.

Interactive Data Table: Predicted Effect of Solvent on the C=O Stretching Frequency and UV-Vis Absorption Maximum of this compound

SolventDielectric ConstantPredicted C=O Frequency (cm⁻¹)Predicted λ_max (nm)
Gas Phase11750280
n-Hexane1.881745282
Dichloromethane8.931735285
Acetonitrile37.51728288
Water78.41720290

Note: The predicted values are hypothetical and for illustrative purposes to demonstrate the expected trends with increasing solvent polarity.

Structure Activity Relationship Sar Paradigms in Bromophenoxy Substituted Benzoic Acid Scaffolds

Influence of Bromine Position and Substitution on Biological and Chemical Activities

For instance, the position of a halogen substituent can have a dramatic effect on the outcomes of chemical reactions. In the context of benzoic acids, electron-withdrawing substituents, such as bromine, can increase the acidity of the carboxylic group. This effect is distance-dependent; a meta-substituent like that in 3-bromobenzoic acid exerts a strong inductive electron-withdrawing effect (-I effect), which stabilizes the carboxylate anion, thereby increasing acidity. quora.com This is distinct from a para-substituent, where resonance effects can also come into play. quora.com Such alterations in acidity and electron distribution can profoundly impact how the molecule interacts with target enzymes or receptors.

Moreover, studies on other substituted benzoic acids have shown that positional isomerism significantly affects biological activity. For example, in a study on the antibacterial activity of hydroxy- and methoxy-benzoic acid derivatives against E. coli, the position of the substituent on the benzoic ring was found to be a key factor influencing efficacy. nih.gov While a direct SAR study on bromophenoxy methyl benzoic acid isomers is not extensively documented, these findings suggest that moving the bromine from the meta position to the ortho or para position would likely alter the binding affinity and activity profile by changing steric accessibility and the electronic landscape of the phenoxy ring.

Table 1: Comparison of Physicochemical Properties of Bromobenzoic Acid Isomers This table presents data for the simpler bromobenzoic acid molecules to illustrate the influence of isomerism on fundamental properties.

Property2-Bromobenzoic Acid3-Bromobenzoic Acid4-Bromobenzoic Acid
Molecular Formula C₇H₅BrO₂C₇H₅BrO₂C₇H₅BrO₂
Molecular Weight 201.02 g/mol 201.02 g/mol 201.02 g/mol
Melting Point 147-150 °C155-158 °C252-254 °C
pKa 2.853.813.96
Data sourced from publicly available chemical databases. lookchem.comnih.gov

Role of the Phenoxy-Methyl Ether Linker in Molecular Recognition and Binding

The phenoxy-methyl ether group serves as a flexible linker, which is a crucial element in positioning the two aromatic rings in an optimal orientation for binding within a target's active site. researchgate.netnih.gov Diaryl ether scaffolds are prevalent in medicinal and agrochemical chemistry due to their favorable properties, including good molecular flexibility, metabolic stability, and cell membrane penetration. researchgate.net

The ether linker in 3-[(3-Bromophenoxy)methyl]benzoic acid is not merely a passive spacer. Its key functions include:

Conformational Flexibility: The linker allows the bromophenoxy and benzoic acid moieties to rotate and adopt various conformations. This flexibility can be crucial for induced-fit binding to a protein target, enabling the molecule to adapt to the specific topology of a binding pocket. nih.gov

Spatial Orientation: It dictates the distance and relative angle between the two terminal ring systems. This spatial arrangement is fundamental for engaging with distinct sub-pockets or interaction points on a receptor surface simultaneously.

Electronic Properties: The ether oxygen atom is a potential hydrogen bond acceptor, capable of forming a hydrogen bond with a suitable donor group on a protein, such as the amide proton of an amino acid backbone or a hydroxyl group from a side chain. researchgate.net

The importance of the linker is highlighted in studies of other bioactive molecules where modifying the linker's length, rigidity, or composition significantly alters biological activity. nih.gov For this specific scaffold, the methylene (B1212753) group (-CH₂-) adjacent to the ether oxygen provides an additional point of rotation, further enhancing the molecule's ability to achieve an energetically favorable bound conformation.

Significance of the Benzoic Acid Moiety for Ligand-Target Interactions

The benzoic acid moiety is often the primary anchor for this class of compounds, facilitating strong and specific interactions with biological targets. The carboxylic acid group is a versatile functional group that can participate in several key types of non-covalent interactions, which are fundamental to molecular recognition. unina.itchemicalbook.comwikipedia.orgnih.gov

Key interactions involving the benzoic acid moiety include:

Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor (via the acidic proton) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens). This allows it to form strong, directional interactions with polar amino acid residues like serine, tyrosine, and histidine.

Ionic Interactions (Salt Bridges): At physiological pH, the carboxylic acid is typically deprotonated to its carboxylate form (R-COO⁻). This negatively charged group can form strong ionic bonds, or salt bridges, with positively charged amino acid residues such as arginine, lysine, and protonated histidine. nih.govacs.org Molecular docking simulations of various nonsteroidal anti-inflammatory drugs (NSAIDs) have consistently shown an essential salt bridge between the drug's carboxylate and positively charged residues in the target's active site. nih.govacs.org

Aromatic Interactions: The phenyl ring of the benzoic acid can engage in hydrophobic and π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the binding pocket, further stabilizing the ligand-target complex.

Furthermore, the protonation state of the carboxylic acid group is critical for pharmacokinetics. In its neutral, protonated form (R-COOH), the molecule is more lipophilic and better able to permeate biological membranes. Once inside a cell or at the binding site, deprotonation to the charged carboxylate can "trap" the molecule and facilitate the strong ionic interactions necessary for potent activity. nih.govacs.org

Impact of Peripheral Derivatization on SAR Profiles

Peripheral derivatization, which involves adding or modifying functional groups on either the bromophenoxy or benzoic acid rings, is a common strategy to refine the SAR profile of a lead compound. Such modifications can modulate potency, selectivity, and pharmacokinetic properties by altering the molecule's steric, electronic, and hydrophobic characteristics.

For example, studies on various benzoic acid derivatives have demonstrated that:

Adding Electron-Donating or Withdrawing Groups: Substituting the aromatic rings with groups that alter the electron density can influence activity. For local anesthetic benzoic acid derivatives, placing electron-donating groups (e.g., alkoxy, amino) at the ortho or para positions can enhance activity by increasing the electron density of the carbonyl oxygen. pharmacy180.comyoutube.com Conversely, for other targets, electron-withdrawing groups may be favorable.

Modulating Lipophilicity: Introducing lipophilic groups (e.g., alkyl chains) or hydrophilic groups (e.g., hydroxyls) can change the compound's solubility and ability to cross membranes. In one study, halogen substitution was found to enhance protein binding, a desirable trait for some mechanisms of action. nih.gov

Steric Modifications: Introducing bulky substituents can be used to probe the size and shape of a binding pocket. If a bulky group is tolerated or improves activity, it suggests the presence of a corresponding cavity in the target protein. Conversely, a loss of activity can indicate a steric clash.

A study on inhibitors of adenovirus replication based on a 2-[2-(benzoylamino)benzoylamino]benzoic acid scaffold showed that varying the substituents on the terminal rings led to potent inhibitors with low toxicity, highlighting the power of peripheral derivatization in optimizing activity. nih.gov

Table 2: Illustrative Examples of Peripheral Derivatization Effects on Activity This table provides generalized examples from related compound classes to demonstrate SAR principles.

Parent ScaffoldDerivative/ModificationObserved Effect on ActivityReference Class/Principle
Benzoic AcidAddition of hydroxyl groupsCan increase or decrease activity depending on positionAntibacterial Benzoic Acids nih.gov
Aryl Carboxylic AcidHalogen substitutionEnhances protein bindingHuman Serum Albumin Binders nih.gov
BenzothiadiazineHalogenationIncreased cytotoxicity against cancer cellsAnticancer Benzothiadiazines nih.gov
Tyrosine-based AntagonistBromine substitution on phenyl ringHighest potency in the seriesP2X7 Receptor Antagonists nih.gov

In Silico Structural Modifications and Predicted Activity Profiles

In silico, or computational, methods are indispensable tools for exploring the SAR of compounds like this compound and predicting the effects of structural modifications before undertaking synthetic efforts. google.com Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations provide valuable insights into ligand-target interactions at an atomic level. stmjournals.comnih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For the bromophenoxy-benzoic acid scaffold, docking studies can be used to visualize how the molecule fits into a binding site. nih.govresearchgate.net Researchers can then computationally modify the structure—for instance, by moving the bromine to the ortho or para position, replacing it with another halogen, or adding substituents to the other ring—and re-dock the new analogue to predict whether the modifications will improve binding affinity. stmjournals.comnih.gov The predicted binding energy and interactions (e.g., new hydrogen bonds or hydrophobic contacts) can guide the selection of the most promising derivatives for synthesis.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding pose and the role of water molecules. For flexible molecules containing ether linkers, MD is particularly useful for exploring the accessible conformations of the linker and how they influence the presentation of the key pharmacophoric groups to the receptor.

QSAR and Machine Learning: If a dataset of related compounds with known biological activities is available, QSAR models can be built to correlate physicochemical properties or molecular descriptors with activity. nih.gov These models can then be used to predict the activity of novel, unsynthesized analogues of this compound. Machine learning algorithms are increasingly used to develop sophisticated predictive models from large chemical datasets. nih.govnih.gov

These computational approaches allow for the rapid, cost-effective exploration of a vast chemical space, prioritizing the synthesis of compounds with the highest predicted potential and deepening the understanding of the SAR for the bromophenoxy-substituted benzoic acid scaffold.

Molecular Interactions and Biological Target Engagement of 3 3 Bromophenoxy Methyl Benzoic Acid Analogues

Investigation of Specific Molecular Targets and Mechanisms of Action

The precise molecular targets and mechanisms of action for 3-[(3-Bromophenoxy)methyl]benzoic acid have not been extensively elucidated in publicly available research. However, extensive studies on structurally similar phenoxyacetic acid and phenoxymethyl (B101242) benzoic acid analogues provide significant insights into their potential biological activities. These related compounds have been shown to interact with a variety of enzymes and receptors, suggesting that this compound may share similar pharmacological properties.

Enzyme Inhibition and Receptor Modulation Studies

Analogues of this compound have demonstrated significant activity as both enzyme inhibitors and receptor modulators.

Enzyme Inhibition:

A notable area of investigation for phenoxyacetic acid derivatives is their role as inhibitors of cyclooxygenase (COX) enzymes, which are key in the inflammatory process. nih.govnih.govresearchgate.net Certain derivatives have been identified as potent and selective inhibitors of COX-2 over COX-1. nih.govnih.govresearchgate.net This selectivity is a desirable trait for anti-inflammatory agents, as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. For instance, some synthesized phenoxyacetic acid derivatives have shown COX-2 inhibitory activity with IC50 values in the nanomolar range, comparable to the well-known COX-2 inhibitor, celecoxib. nih.gov

Derivatives of phenoxyacetic acid have also been investigated as inhibitors of other enzymes, such as acetylcholinesterase (AChE), which is a target in the management of Alzheimer's disease. jetir.org One study reported a phenoxyacetic acid derivative with an IC50 value of 0.68 µM for AChE inhibition. jetir.org Additionally, some analogues have shown inhibitory activity against human aldose reductase (hALR2), an enzyme implicated in diabetic complications. jetir.org

Receptor Modulation:

In the realm of receptor modulation, phenoxyacetic acid derivatives have been identified as agonists for the free fatty acid receptor 1 (FFA1), also known as GPR40. nih.gov FFA1 is a target for the treatment of type 2 diabetes, as its activation enhances glucose-stimulated insulin (B600854) secretion. nih.gov One promising candidate from this class of compounds demonstrated robust agonistic activity with an EC50 value of 43.6 nM. nih.gov The ability of these compounds to improve hyperglycemia in animal models highlights their potential as antidiabetic agents. nih.gov

The table below summarizes the enzyme inhibition and receptor modulation activities of various analogues of this compound.

Compound ClassTargetActivityPotency (IC50/EC50)Reference
Phenoxyacetic acid derivativesCOX-2Inhibition0.06-0.09 µM nih.govnih.gov
Phenoxyacetic acid derivativeAcetylcholinesterase (AChE)Inhibition0.68 µM jetir.org
Phenoxyacetic acid derivativeHuman Aldose Reductase (hALR2)Inhibition30 nM jetir.org
Phenoxyacetic acid derivativesFree Fatty Acid Receptor 1 (FFA1/GPR40)Agonism43.6 nM nih.gov

Interaction with Key Biological Macromolecules (e.g., DNA Gyrase, Pks13 Thioesterase Domain, Cholinesterases)

The interaction of phenoxyacetic acid analogues extends to other critical biological macromolecules, indicating a broad range of potential therapeutic applications.

DNA Gyrase:

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a validated target for antibacterial agents. google.com Molecular docking studies have suggested that phenoxyacetic acid derivatives can bind to the active site of DNA gyrase. researchgate.net One study reported that synthesized compounds had minimum binding energies ranging from –6.0 to –7.33 kcal/mol, indicating a favorable interaction. researchgate.net This suggests that these compounds could potentially inhibit bacterial growth by interfering with DNA replication.

Cholinesterases:

As mentioned previously, cholinesterases, particularly acetylcholinesterase (AChE), are important targets in neurodegenerative diseases. jetir.org The inhibitory activity of phenoxyacetic acid derivatives against AChE suggests their potential for the symptomatic treatment of conditions like Alzheimer's disease. jetir.orgrsc.org

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.orgresearchgate.net This method is widely used in drug design to understand the binding mechanisms of ligands with their target proteins and to predict their binding affinity. Numerous molecular docking studies have been conducted on analogues of this compound to elucidate their interactions with various biological targets.

Identification of Binding Pockets and Key Interacting Amino Acid Residues

Molecular docking studies have been instrumental in identifying the specific binding pockets and key amino acid residues involved in the interaction between phenoxyacetic acid derivatives and their target proteins.

For example, in the case of COX-2, docking studies have shown that these derivatives can fit into the active site of the enzyme. nih.gov The binding is often stabilized by hydrogen bonds and hydrophobic interactions with key residues such as SER-530 and TRY-355. semanticscholar.org The carboxylic acid moiety of the phenoxyacetic acid derivatives is often crucial for anchoring the molecule within the binding site.

In studies with DNA gyrase, docking simulations have revealed the binding patterns of these compounds within the ATP-binding site of the enzyme. researchgate.net The interactions are typically characterized by hydrogen bonds and van der Waals forces with the surrounding amino acid residues.

The table below provides examples of key interacting amino acid residues identified through molecular docking studies of phenoxyacetic acid analogues with their respective targets.

Target ProteinKey Interacting Amino Acid ResiduesReference
Cyclooxygenase-2 (COX-2)SER-530, TRY-355, ARG-120 nih.govsemanticscholar.org
DNA GyraseASP-73, GLY-77, ILE-78 researchgate.net
Acetylcholinesterase (AChE)TYR-121, TRP-279, PHE-330 jetir.org

Elucidation of Binding Modes and Conformational Dynamics

The conformational flexibility of both the ligand and the protein is a critical aspect of the binding process. Docking simulations can explore different conformations of the ligand to find the one that best fits the binding site. The results from these simulations provide a static picture of the binding, which can be further explored using more advanced techniques like molecular dynamics simulations to understand the dynamic nature of the ligand-protein interactions.

Broad Spectrum Biological Activity of Related Derivatives (Excluding Clinical Outcomes)

Analogues of this compound have been reported to possess a wide range of biological activities, underscoring the therapeutic potential of this chemical scaffold. These activities have been demonstrated in preclinical in vitro and in vivo studies, but clinical outcomes are not within the scope of this article.

The diverse biological activities of these related derivatives include:

Anti-inflammatory Activity: As discussed earlier, the inhibition of COX-2 is a primary mechanism for the anti-inflammatory effects of many phenoxyacetic acid derivatives. nih.govnih.govresearchgate.net

Antibacterial Activity: The potential interaction with DNA gyrase suggests that these compounds may have antibacterial properties. google.comresearchgate.net Some derivatives have shown activity against various bacterial strains. researchgate.net

Antifungal Activity: Several phenoxyacetic acid derivatives have been evaluated for their antifungal activity against pathogenic fungi. jetir.orgresearchgate.net

Anticancer Activity: Some analogues have demonstrated cytotoxic activity against various cancer cell lines. researchgate.net

Antidiabetic Activity: The agonistic activity at the FFA1 receptor points to the potential of these compounds in managing type 2 diabetes. nih.gov

Antiviral Activity: There are reports of phenoxyacetic acid derivatives being investigated for their antiviral properties. jetir.org

Antitubercular Activity: Certain derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. researchgate.net

This broad spectrum of activity highlights the versatility of the phenoxyacetic acid scaffold and suggests that this compound and its analogues are promising candidates for further investigation in various therapeutic areas.

Antimicrobial Efficacy Against Bacterial and Fungal Strains

There is currently a lack of published research detailing the antimicrobial efficacy of this compound and its analogues against specific bacterial and fungal strains. As a result, no data tables on minimum inhibitory concentrations (MIC) or other measures of antimicrobial activity can be provided at this time.

Antioxidant Properties and Reactive Species Scavenging Mechanisms

Scientific literature does not presently contain detailed studies on the antioxidant properties of this compound or its derivatives. Information regarding their capacity for reactive species scavenging, such as their IC50 values in DPPH or ABTS assays, remains uncharacterized.

Anti-inflammatory Properties and Related Biological Modulations

The anti-inflammatory potential of this compound and its analogues has not been a subject of detailed investigation in accessible research. Consequently, there is no available data concerning their effects on inflammatory pathways or their modulatory effects on related biological processes.

Strategic Applications and Material Science Potential of 3 3 Bromophenoxy Methyl Benzoic Acid Frameworks

Role as Crucial Synthetic Intermediates for Advanced Organic Synthesis

The molecular framework of 3-[(3-Bromophenoxy)methyl]benzoic acid is endowed with multiple reactive sites, making it a valuable building block in the field of advanced organic synthesis. The presence of a carboxylic acid group, a bromine atom, and an ether linkage allows for a variety of chemical transformations, enabling the construction of more complex molecular architectures.

The carboxylic acid moiety can be readily converted into a wide range of functional groups, including esters, amides, and acid halides. These transformations are fundamental in the synthesis of diverse organic molecules. The bromine atom on the phenoxy ring is a key feature, serving as a handle for various cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings can be employed to form new carbon-carbon bonds at this position, allowing for the introduction of alkyl, aryl, or alkynyl substituents. This versatility is crucial for the synthesis of complex, polycyclic, and sterically hindered molecules that are often targeted in modern organic synthesis.

Furthermore, the ether linkage, while generally stable, can be cleaved under specific and harsh reaction conditions, offering another potential point of modification in a multi-step synthesis. The combination of these reactive sites makes this compound a strategic precursor for the synthesis of a wide array of organic compounds with potential applications in pharmaceuticals, agrochemicals, and materials science.

The utility of bromo-organic compounds in organic synthesis is well-documented, with bromination being a key transformation. nih.gov These compounds serve as versatile intermediates in nucleophilic substitution and catalytic cross-coupling reactions, which facilitates the rapid exploration of chemical space. researchgate.net The presence of the bromo group in the this compound structure is pivotal for its role as a synthetic intermediate. nih.govresearchgate.net

Reactive Site Potential Transformations Significance in Synthesis
Carboxylic AcidEsterification, Amidation, Reduction to alcoholIntroduction of diverse functional groups
Bromine AtomSuzuki, Heck, Sonogashira cross-coupling reactionsFormation of new C-C bonds, molecular elaboration
Ether LinkageEther cleavage (under specific conditions)Potential for further functionalization
Aromatic RingsElectrophilic aromatic substitutionIntroduction of additional substituents

Contributions to Medicinal Chemistry Lead Optimization and Drug Design (Non-Clinical Focus)

The structural motifs present in this compound are of significant interest in the field of medicinal chemistry. The phenoxybenzoic acid core is found in a number of biologically active compounds, and the bromine substituent can play a crucial role in modulating the pharmacological properties of a molecule.

The design and synthesis of novel inhibitors and modulators often rely on the use of versatile scaffolds that can be readily modified to explore structure-activity relationships (SAR). The this compound framework serves as an attractive starting point for such endeavors. The benzoic acid moiety is a common feature in many drugs and can interact with biological targets through hydrogen bonding and ionic interactions. preprints.org

The phenoxy group provides a linker that can position the brominated phenyl ring in specific orientations within a binding pocket. The bromine atom itself can act as a lipophilic and electron-withdrawing group, influencing the electronic properties of the molecule and potentially engaging in halogen bonding with protein residues. Halogen bonding is increasingly recognized as an important interaction in drug design, contributing to enhanced binding affinity and selectivity.

Synthetic derivatives of benzoic acid are important in medicinal chemistry for developing new therapeutic agents. preprints.org For instance, a series of 2-phenoxybenzoic acid hydrazides were synthesized and demonstrated potent analgesic activities. researchgate.net Furthermore, derivatives of 3-phenoxybenzoic acid have been synthesized and studied for their pharmacological activity, with some compounds showing agonist activity for peroxisome proliferator-activated receptor γ, the ability to activate glucokinase, and the capacity to inhibit protein glycation. researchgate.net

In lead optimization, medicinal chemists aim to fine-tune the properties of a lead compound to enhance its efficacy and improve its pharmacological profile. The this compound scaffold offers several avenues for such optimization.

Modification of the carboxylic acid to amides or esters can alter the polarity and hydrogen bonding capacity of the molecule, which can in turn affect its interactions with biological targets. The bromine atom can be replaced with other functional groups to probe the effects of size, lipophilicity, and electronic character on biological activity. For example, replacing bromine with a smaller halogen like chlorine or a larger one like iodine can systematically alter the van der Waals interactions and the strength of halogen bonds.

Structural Feature Potential for Modification Impact on Pharmacological Profile
Benzoic AcidConversion to amides, esters, etc.Altered polarity, hydrogen bonding, and target interactions
Bromine AtomReplacement with other halogens or functional groupsModulation of lipophilicity, electronic properties, and halogen bonding
Aromatic RingsIntroduction of various substituentsOptimization of shape, electronic distribution, and steric interactions
Ether LinkageConformationally restricted analogsImproved binding affinity and selectivity

Potential in Agrochemical Research and Formulation Development (e.g., Herbicides)

The phenoxy acid scaffold is historically significant in the development of agrochemicals, particularly herbicides. The structural similarity of this compound to this class of compounds suggests its potential for applications in agrochemical research.

Phenoxy herbicides, such as 2,4-D and MCPA, function as synthetic auxins, causing uncontrolled growth and ultimately death in broadleaf weeds. wikipedia.orgchemcess.com These herbicides are characterized by a phenoxyacetic acid core structure. While this compound does not strictly belong to this class, its phenoxy and benzoic acid moieties are key components of many herbicidal molecules. A patent for phenoxybenzoic acid derivatives highlights their use as herbicides and plant growth regulators. google.com

In addition to herbicidal activity, the 3-phenoxybenzoic acid structure is a known metabolite of pyrethroid insecticides, a major class of pesticides. nih.govresearchgate.net This indicates that this chemical framework is recognized and processed by biological systems in insects and the environment, which is a relevant consideration in the design of new agrochemicals. The presence of the bromine atom in this compound could further modulate its biological activity and environmental fate. Brominated organic compounds have found various applications in the synthesis of agrochemicals. researchgate.net

The development of new agrochemicals requires the synthesis and screening of large libraries of compounds. The versatile chemistry of this compound makes it a suitable candidate for inclusion in such screening programs. Its derivatives could be synthesized and evaluated for a range of agrochemical activities, including herbicidal, insecticidal, and fungicidal properties.

Structural Analogy/Relevance Potential Agrochemical Application Rationale
Phenoxy acid herbicidesHerbicidal activityThe phenoxy and carboxylic acid moieties are common in synthetic auxin herbicides. wikipedia.orgchemcess.com
Pyrethroid insecticide metaboliteInsecticidal activity or pro-pesticide designThe 3-phenoxybenzoic acid core is a known metabolite, suggesting biological relevance in insects. nih.govresearchgate.net
General brominated organic compoundsBroad-spectrum agrochemical activityBromine substitution can enhance the biological activity of organic molecules. researchgate.net

Emerging Materials Science Applications, e.g., in Organic Electronics

The unique electronic and photophysical properties of aromatic compounds containing heavy atoms like bromine have opened up new avenues for their application in materials science, particularly in the field of organic electronics. The this compound framework, with its combination of a brominated aromatic ring and a conjugated system, possesses features that are desirable for such applications.

One of the promising areas is the development of organic materials for X-ray sensing. The incorporation of bromine atoms into organic molecules has been shown to significantly enhance their X-ray sensitivity. bohrium.com This is because heavier atoms have a higher probability of interacting with X-rays. The development of high-performance organic X-ray sensors is a growing field, and the design of new organic molecules with high atomic number elements is a key strategy. The presence of bromine in this compound makes it a potential candidate for the synthesis of novel organic semiconductors for X-ray detection.

Furthermore, phenoxy-containing compounds have been investigated for their use in organic light-emitting diodes (OLEDs). researchgate.net The photophysical properties of such molecules can be tuned by modifying the substituents on the aromatic rings. The bromine atom in this compound could influence the emission properties of materials derived from it, potentially leading to new phosphorescent emitters.

Material Science Application Relevant Structural Feature Underlying Principle
Organic X-ray SensorsBromine atomEnhanced X-ray absorption due to the high atomic number of bromine. bohrium.com
Organic Light-Emitting Diodes (OLEDs)Phenoxy and brominated aromatic ringsPotential for tunable photophysical properties, including phosphorescence. researchgate.net
Organic Thin-Film Transistors (OTFTs)Aromatic core and benzoic acid groupPotential for ordered molecular packing and good charge transport properties.

Conclusions and Future Research Trajectories

Synthesis and Characterization Advancements

The most immediate and fundamental area for future research is the development of a reliable and efficient synthetic route to produce 3-[(3-Bromophenoxy)methyl]benzoic acid. A plausible retrosynthetic analysis would suggest starting materials such as 3-methylbenzoic acid derivatives and 3-bromophenol (B21344). The key synthetic step would likely involve an etherification reaction, such as a Williamson ether synthesis, to connect the two aromatic rings via the methyl linker.

Once synthesized, a thorough characterization of the compound would be imperative. This would involve a suite of analytical techniques to confirm its identity and purity.

Table 1: Proposed Analytical Characterization Techniques

TechniquePurpose
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To elucidate the precise connectivity of atoms and the overall molecular structure.
Mass Spectrometry (MS) To determine the molecular weight and elemental composition.
Infrared (IR) Spectroscopy To identify the functional groups present in the molecule, such as the carboxylic acid and ether linkages.
Melting Point Analysis To assess the purity of the synthesized compound.
Elemental Analysis To confirm the empirical formula.
X-ray Crystallography (if suitable crystals can be obtained) To provide an unambiguous three-dimensional structure of the molecule in the solid state.

Comprehensive Mechanistic Insights and Structure-Activity Relationship Elucidations

With a confirmed structure and a reliable synthetic route, the next logical step would be to investigate the potential bioactivities of this compound. Broad-based screening against a variety of biological targets could provide initial "hits." Should any significant activity be discovered, a systematic structure-activity relationship (SAR) study could be initiated. This would involve the synthesis of a library of analogues with modifications to the three main components of the molecule: the benzoic acid ring, the bromophenoxy ring, and the methyl ether linker.

Table 2: Potential Structural Modifications for SAR Studies

Molecular ComponentProposed ModificationsRationale
Benzoic Acid Ring Varying the position of the carboxylic acid group (ortho, meta, para). Introducing other substituents (e.g., hydroxyl, nitro, amino groups).To probe the importance of the carboxylic acid's position and the electronic environment of the ring for biological activity.
Bromophenoxy Ring Changing the position of the bromine atom. Replacing bromine with other halogens (F, Cl, I) or other functional groups.To understand the role of the halogen bond and the steric and electronic effects of the substituent on the phenoxy ring.
Methyl Ether Linker Extending the alkyl chain (e.g., ethyl, propyl). Introducing heteroatoms into the linker (e.g., thioether).To explore the impact of the linker's length, flexibility, and nature on the overall conformation and binding affinity of the molecule.

Identification of Unexplored Molecular Targets and Bioactivities

Given the structural motifs present in this compound, one could hypothesize potential, yet entirely unexplored, biological activities. The phenoxy-methyl-benzoic acid scaffold is present in some compounds with reported biological activities, though these are not direct analogues. For instance, some benzoic acid derivatives are known to exhibit anti-inflammatory or antimicrobial properties. High-throughput screening against panels of enzymes, receptors, and cell lines would be the most effective way to identify any potential bioactivities.

Synergistic Integration of Advanced Computational and Experimental Methodologies for Future Design and Discovery

In the absence of any existing data, computational chemistry could play a crucial role in guiding the initial stages of research. Molecular modeling techniques, such as Density Functional Theory (DFT), could be used to predict the compound's structural and electronic properties. Virtual screening, where the 3D structure of the molecule is docked into the binding sites of known biological targets, could help to prioritize experimental screening efforts. As experimental data becomes available, it can be used to refine and validate the computational models, creating a synergistic feedback loop that accelerates the discovery process.

Q & A

Q. How can researchers reconcile conflicting bioactivity data across studies?

  • Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation times) and validate compound purity via orthogonal methods (HPLC, LC-MS). ’s multi-step purification for bioactive analogs underscores the importance of purity in biological reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.